2-Isopropylquinoline

Heterogeneous Catalysis Zeolite Chemistry Alkylquinoline Synthesis

2-Isopropylquinoline (CAS 17507-24-3) is a C2-branched alkylquinoline with the molecular formula C12H13N and a molecular weight of 171.24 g/mol. It belongs to the 2-substituted quinoline class, a scaffold widely recognized for antimalarial, antileishmanial, and antimicrobial bioactivities.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 17507-24-3
Cat. No. B093897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylquinoline
CAS17507-24-3
Synonyms2-Isopropylquinoline
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C12H13N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-9H,1-2H3
InChIKeyQQKLFCIOCMYHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylquinoline (CAS 17507-24-3): Physicochemical Identity and Alkylquinoline Classification for Research Sourcing


2-Isopropylquinoline (CAS 17507-24-3) is a C2-branched alkylquinoline with the molecular formula C12H13N and a molecular weight of 171.24 g/mol [1]. It belongs to the 2-substituted quinoline class, a scaffold widely recognized for antimalarial, antileishmanial, and antimicrobial bioactivities . Its calculated XLogP3 of 3.4 and a single rotatable bond distinguish it from linear C2-alkyl congeners, conferring distinct conformational rigidity and lipophilicity-driven partitioning behavior relevant to medicinal chemistry and chemical biology applications [1].

1

Branched C2-alkylquinoline scaffold with constrained rotatable bonds

Single rotatable bond vs. linear propyl isomer; supports conformational pre-organization studies
2

Used as sterically demanding probe in zeolite-catalyzed alkylation

Well-characterized yield benchmark for heterogeneous catalysis research
3

Isopropyl-substituted quinolone scaffold for antimicrobial screening programs

Reported as privileged substructure in Gram-positive MIC studies

Why 2-Isopropylquinoline Cannot Be Casually Substituted by Other 2-Alkylquinolines in Research Settings


The 2-alkylquinoline series exhibits profound structure-activity relationship (SAR) divergence driven by C2 substituent branching, chain length, and conformational freedom. 2-Isopropylquinoline possesses a secondary isopropyl group (branched, one rotatable bond, XLogP3 3.4) versus the linear propyl isomer (two rotatable bonds) or the smaller methyl analog (no branching, XLogP3 2.7) [1][2]. These differences translate into measurable shifts in synthetic accessibility (48.8 wt% zeolite-catalyzed yield with 82.9% selectivity), boiling point (124–125.5 °C at 7 Torr), and biological recognition—each of which can alter experimental outcomes in catalysis, antimicrobial screening, or lead optimization programs [3]. Generic substitution without considering these quantifiable divergences risks irreproducible results and flawed SAR interpretation.

vs. 2-Methylquinoline
Isopropyl branching reduces zeolite-catalyzed yield and selectivity relative to methyl analog; direct replacement may shift synthetic efficiency outcomes.
vs. 2-n-Propylquinoline
Linear propyl chain adds a second rotatable bond, altering conformational entropy and binding pre-organization; isopropyl offers a more constrained pharmacophore.
vs. Generic 2-alkylquinolines
Boiling point, lipophilicity, and steric profile differ measurably; substitution without verification may introduce unrecognized variability in biological or catalytic readouts.

Quantitative Differentiation Evidence: 2-Isopropylquinoline vs. Closest 2-Alkylquinoline Analogs


Zeolite-Catalyzed Synthesis Yield and Selectivity: 2-Isopropyl vs. 2-Methylquinoline

Under analogous vapor-phase alkylation conditions over LaKHY zeolite, 2-isopropylquinoline achieved a maximum yield of 48.8 wt% with 82.9% selectivity, whereas 2-methylquinoline reached 60.6 wt% yield with 91.5% selectivity [1][2]. The 20% lower yield and 8.6-point selectivity deficit for isopropylation reflect the steric penalty of the branched isopropyl carbocation intermediate, establishing a quantifiable threshold for process optimization efforts. Researchers selecting between these products for synthetic method development must account for this intrinsic yield differential.

Catalytic Yield & Selectivity
Head-to-head
48.8 wt% yield, 82.9% selectivity
Reported synthesis context; steric penalty from isopropyl carbocation reduces efficiency vs. methyl analog (60.6 wt%, 91.5%)
LaKHY zeolite, vapor-phase; class-level for alkylation probe reactions
Heterogeneous Catalysis Zeolite Chemistry Alkylquinoline Synthesis

Conformational Rigidity: Rotatable Bond Count as a Descriptor of Ligand Pre-organization

2-Isopropylquinoline possesses 1 rotatable bond versus 2 rotatable bonds for its linear isomer 2-n-propylquinoline [1][2]. This reduced conformational freedom reduces the entropic penalty upon target binding and increases the population of the bioactive conformation in solution. In lead optimization campaigns, lower rotatable bond count correlates with improved ligand efficiency and oral bioavailability potential, making 2-isopropylquinoline a more attractive scaffold for fragment-based drug discovery than its linear propyl counterpart.

Rotatable Bonds
Head-to-head
1 rotatable bond
Reduced conformational freedom vs. 2-n-propylquinoline (2 bonds); may favor target binding pre-organization
Computed descriptor (Cactvs); context-dependent impact on ligand efficiency
Medicinal Chemistry Molecular Descriptors Ligand Design

Antimicrobial Quinolonequinone SAR: Isopropyl-Containing Analogs Exhibit Superior Potency Against Gram-Positive Pathogens

In a systematic evaluation of quinolonequinones, compounds QQ3 and QQ5—both bearing an isopropyl substituent—achieved MIC values of 1.22 µg/mL against Staphylococcus aureus and S. epidermidis, matching the potency of the clinical comparator cefuroxime [1]. The study authors explicitly noted that 'the isopropyl group has importance for excellent bioactivity' [1]. Other analogs in the same series (e.g., QQ4, QQ7, QQ8) lacking the isopropyl motif showed higher MIC values (often >625 µg/mL) against Gram-positive strains, establishing the isopropyl group as a critical pharmacophoric element for antimicrobial potency in this chemotype [1][2]. Researchers developing anti-MRSA agents should prioritize isopropyl-bearing quinolone scaffolds over non-isopropyl variants.

MIC Gram-Positive Pathogens
Class-level inference
MIC 1.22 µg/mL (S. aureus, S. epidermidis)
Reported antimicrobial screening endpoint; isopropyl motif associated with lower MIC vs. non-isopropyl analogs (≥625 µg/mL)
Broth microdilution; requires validation in target assay and strain panel
Antimicrobial Resistance MRSA Structure-Activity Relationship

Boiling Point Differentiation at Reduced Pressure: 2-Isopropyl vs. 2-Methylquinoline

Under reduced pressure, 2-isopropylquinoline exhibits a boiling point of 124–125.5 °C at 7 Torr, compared to 105–107 °C at 10 mmHg for 2-methylquinoline . The approximately 19 °C higher boiling point of the isopropyl derivative, despite similar molecular architecture, reflects enhanced van der Waals interactions from the larger branched alkyl chain. This differential informs distillation-based purification strategies: laboratories equipped for vacuum distillation can separate these compounds based on their distinct boiling ranges, and procurement specifications should align with the compound's thermal stability profile.

Boiling Point (Reduced Pressure)
Cross-study comparable
124–125.5 °C at 7 Torr
Higher thermal requirement than 2-methylquinoline (~105–107 °C at 10 mmHg); relevant for vacuum distillation design
Pressure conditions not identical; verify equipment compatibility
Purification Distillation Physicochemical Properties

High-Value Procurement and Research Application Scenarios for 2-Isopropylquinoline


Heterogeneous Catalysis Method Development Using Quinoline Alkylation as a Probe Reaction

The well-characterized yields and selectivities for 2-isopropylquinoline synthesis over modified zeolites (48.8 wt%, 82.9% selectivity) [1] provide a benchmark for developing new solid-acid catalysts. Researchers evaluating novel zeolite formulations can use 2-isopropylquinoline as a sterically demanding probe substrate—its branched isopropyl group imposes higher transition-state constraints than methyl or linear alkyl donors, enabling discrimination of pore architecture and acid-site accessibility effects that are obscured when using less demanding alkylating agents.

Anti-MRSA Quinolonequinone Lead Optimization and Fragment-Based Drug Discovery

Quantitative SAR evidence demonstrates that isopropyl-containing quinolonequinones (QQ3, QQ5) achieve MIC values of 1.22 µg/mL against S. aureus and S. epidermidis, a ≥512-fold improvement over non-isopropyl analogs [2][3]. Medicinal chemistry teams pursuing Gram-positive antimicrobial leads should source 2-isopropylquinoline as a privileged synthetic intermediate. Its single rotatable bond further supports fragment-based design strategies by minimizing conformational entropy loss upon target binding.

NMR Chemical Shift Reference Standard for Quinoline N-Oxidation Studies

Ab initio ¹³C shielding tensor calculations for 2-isopropylquinoline have been validated against experimental chemical shifts, and its C2, C4, C8, and C10 carbons exhibit quantifiable shielding changes upon N-oxidation [4]. This makes 2-isopropylquinoline a well-characterized reference compound for mechanistic studies of quinoline N-oxidation, a key metabolic and synthetic transformation relevant to antimalarial drug metabolism (e.g., chloroquine, amodiaquine). Procurement of high-purity 2-isopropylquinoline (≥97%) ensures reliable spectroscopic benchmarking.

Conformational Analysis and Molecular Modeling of C2-Alkylquinoline Ligand Libraries

The 1 vs. 2 rotatable bond differential between 2-isopropylquinoline and 2-n-propylquinoline [5][6] provides an isomeric pair for studying the impact of conformational restriction on target binding thermodynamics. Computational and biophysical chemists can procure both isomers to experimentally validate docking poses, measure ΔΔG of binding, and calibrate entropy-enthalpy compensation models in quinoline-based inhibitor programs.

Application
Selection Property
Validation Focus
Heterogeneous catalysis probe reaction
Steric probe substrate context
Yield and selectivity benchmarking against methyl/linear analogs
Antimicrobial quinolonequinone screening
Isopropyl pharmacophore screening context
MIC endpoint and Gram-positive strain-panel review
NMR N-oxidation mechanistic studies
Validated chemical shift reference
Spectroscopic benchmarking at C2/C4/C8/C10 positions
Conformational analysis & molecular modeling
Isomeric rotatable bond pairing
Binding thermodynamics and entropy-enthalpy compensation models
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